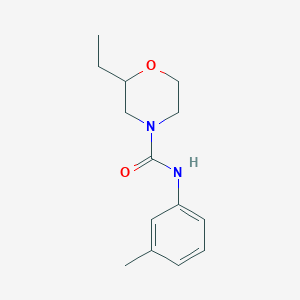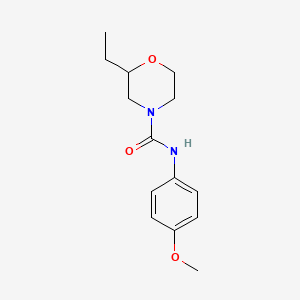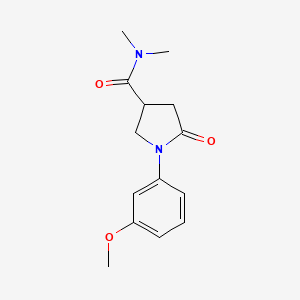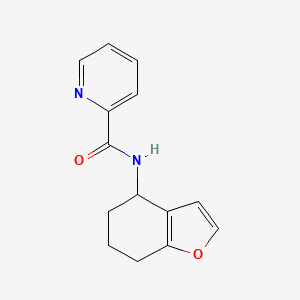
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide, also known as TPCA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. TPCA-1 has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of inflammation and immune responses. By inhibiting the activity of this pathway, N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of the NF-κB pathway. It has also been shown to inhibit the growth of cancer cells. In addition, N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide has been shown to have neuroprotective effects and to improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide is that it is relatively easy to synthesize and can be produced on a large scale. It has also been extensively studied and its mechanism of action is well understood. However, one limitation of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for the study of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide. One area of research is the development of new drugs based on N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide. Another area of research is the study of the potential therapeutic applications of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide in a variety of diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, the development of new synthesis methods for N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide could lead to more efficient production of the compound.
Synthesis Methods
The synthesis of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide involves the reaction of 4,5,6,7-tetrahydrobenzofuran-4-carboxylic acid with pyridine-3-carboxylic acid and thionyl chloride. The resulting product is then treated with ammonia to yield N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide. The synthesis of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide is relatively straightforward and can be performed on a large scale.
Scientific Research Applications
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the activity of the NF-κB pathway. This pathway is involved in the regulation of inflammation and immune responses. N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide has also been shown to have anti-tumor properties by inhibiting the growth of cancer cells.
properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(10-3-2-7-15-9-10)16-12-4-1-5-13-11(12)6-8-18-13/h2-3,6-9,12H,1,4-5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVWQSXTYLZJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)OC=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one](/img/structure/B7494210.png)
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-3,3-dimethylbutan-1-one](/img/structure/B7494216.png)



![2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7494247.png)



![1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea](/img/structure/B7494267.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)

